Bils 22 BS
Description
"Bils 22 BS" is a hypothetical compound referenced in the context of antiviral research, specifically targeting herpes simplex virus type 1 (HSV-1). These compounds disrupt the helicase-primase complex, essential for viral DNA unwinding and primer synthesis, thereby reducing viral yields in cell cultures and animal models. Based on nomenclature similarities, "this compound" likely belongs to this class of antiviral agents, though its specific structural and functional attributes require further clarification from primary literature.
Properties
Molecular Formula |
C25H28N4O2S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[2-[4-(2-amino-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-N-benzylcyclohexanecarboxamide |
InChI |
InChI=1S/C25H28N4O2S/c26-25-28-22(17-32-25)19-11-13-21(14-12-19)27-23(30)16-29(15-18-7-3-1-4-8-18)24(31)20-9-5-2-6-10-20/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2,(H2,26,28)(H,27,30) |
InChI Key |
FGEOEYQHYVISSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C4=CSC(=N4)N |
Synonyms |
BILS 22 BS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of "Bils 22 BS" based on shared mechanisms and chemical classes:
Mechanistic Differences
- BILS 179/45 BS vs. BAY 57-1293 : While both classes target the helicase-primase complex, BILS compounds inhibit the catalytic cycle, whereas BAY 57-1293 specifically blocks ATPase activity, leading to distinct binding kinetics and resistance profiles .
- Emodin : Unlike BILS derivatives, emodin inhibits UL12 nuclease, a downstream DNA-processing enzyme, offering a complementary antiviral strategy .
Pharmacokinetic and Resistance Profiles
- BILS Compounds : Exhibit high potency but may face challenges with bioavailability and resistance mutations in the helicase-primase gene (e.g., UL5/UL52 mutations) .
- BAY 57-1293 : Demonstrates superior oral bioavailability in preclinical models but shares cross-resistance risks with BILS analogues .
- Emodin : Natural origin provides broader safety margins but lower specificity, increasing off-target risks .
Research Findings and Limitations
Efficacy in Preclinical Models
- BILS 179 BS reduced HSV-1 viral loads by >90% in murine models at 50 mg/kg doses, comparable to BAY 57-1293 .
Unresolved Questions
- This compound: No direct data on its structure, binding affinity, or resistance profile were found in the provided evidence. Its classification remains inferred from structural analogues.
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